4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide
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Overview
Description
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide is a chemical compound known for its unique structure and properties It is a pyridinium salt with a cyano group and a phenacyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide typically involves the reaction of 4-cyanopyridine with phenacyl bromide. The reaction is carried out in an appropriate solvent, such as acetonitrile or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and cost-effectiveness. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Condensation Reactions: The compound can react with amines and alcohols to form amides and esters, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions include substituted pyridinium salts, amides, esters, and various oxidized or reduced derivatives .
Scientific Research Applications
4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry:
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Cyano-1-(2-oxo-2-phenylethyl)pyridin-1-ium bromide involves its interaction with various molecular targets. The cyano group and the phenacyl moiety play crucial roles in its reactivity. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It can also inhibit certain enzymes by binding to their active sites, thereby affecting their activity .
Comparison with Similar Compounds
Similar Compounds
1-Phenacylpyridinium Bromide: Similar in structure but lacks the cyano group.
2-Methyl-1-(2-oxo-2-phenylethyl)pyridinium Bromide: Contains a methyl group instead of a cyano group.
Ethyl 2-cyano-4-oxo-2-(2-oxo-2-phenylethyl)-4-phenylbutanoate: A more complex derivative with additional functional groups
Properties
CAS No. |
25357-39-5 |
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Molecular Formula |
C14H11BrN2O |
Molecular Weight |
303.15 g/mol |
IUPAC Name |
1-phenacylpyridin-1-ium-4-carbonitrile;bromide |
InChI |
InChI=1S/C14H11N2O.BrH/c15-10-12-6-8-16(9-7-12)11-14(17)13-4-2-1-3-5-13;/h1-9H,11H2;1H/q+1;/p-1 |
InChI Key |
ZAXWWCOTSWEEGK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CC=C(C=C2)C#N.[Br-] |
Origin of Product |
United States |
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